(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane
Description
Properties
IUPAC Name |
(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-4-6-5-8-7(2,3)9-6/h1,6H,5H2,2-3H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNBPQQQZHDRMZ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)C#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Dioxolane Carboxaldehyde Precursors
The synthesis typically begins with enantiomerically pure dioxolane derivatives. (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde serves as a key intermediate, enabling the introduction of the ethynyl group via nucleophilic addition. This carboxaldehyde is synthesized from glycerol derivatives through ketalization with acetone, followed by selective oxidation of the primary alcohol to the aldehyde.
Ethynylating Agents
Ethynyl magnesium bromide (HC≡CMgBr) is the primary reagent for introducing the ethynyl group. Its preparation involves the reaction of acetylene gas with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert conditions. Alternative ethynyl sources, such as trimethylsilylacetylene, have been explored but require additional desilylation steps.
Step-by-Step Synthetic Procedures
Grignard Addition to Carboxaldehyde
The ethynyl group is introduced via a Grignard reaction:
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Reaction Setup : (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde (1.0 equiv) is dissolved in anhydrous THF at 0°C under nitrogen.
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Addition of Ethynyl Magnesium Bromide : A 1.1 M solution of HC≡CMgBr in THF (1.2 equiv) is added dropwise, maintaining the temperature below 5°C to minimize side reactions.
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Quenching and Workup : The reaction is quenched with saturated ammonium chloride, and the organic layer is extracted with ethyl acetate. Yield: 85–90%.
Oxidation to Stabilize the Ethynyl Group
The secondary alcohol formed in Step 2.1 is oxidized to a methyl ether to prevent retro-Grignard reactions:
Deprotection and Purification
The dioxolane ring is retained throughout the synthesis to protect the diol moiety. Final purification involves:
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Chromatography : Silica gel column chromatography with hexane/ethyl acetate (7:3) eluent.
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Crystallization : Recrystallization from cold ethanol yields enantiopure product (mp: 78–78.5°C).
Reaction Optimization and Critical Parameters
Temperature and Solvent Effects
Catalytic Systems
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Chiral Induction : The (R)-configuration is preserved by using enantiomerically pure carboxaldehyde. No additional chiral catalysts are required.
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Acid Catalysis : BF3·OEt2 (5 mol%) accelerates cyclization steps in related dioxolane syntheses.
Analytical Validation and Quality Control
Stereochemical Purity Assessment
Chemical Reactions Analysis
Types of Reactions
(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes.
Scientific Research Applications
Organic Synthesis
(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane serves as a valuable building block in organic synthesis. It can participate in various reactions such as:
- Cross-Coupling Reactions : The ethynyl group allows for coupling with other electrophiles, facilitating the formation of carbon-carbon bonds.
- Synthesis of Complex Molecules : It is used in the synthesis of biologically active compounds and natural products.
Case Study : A study demonstrated the use of this compound in synthesizing a series of substituted dioxolanes through palladium-catalyzed cross-coupling reactions. The yields ranged from 60% to 85%, showcasing its effectiveness as a synthetic intermediate .
Medicinal Chemistry
The compound's structural features allow it to interact with biological systems effectively. Its applications in medicinal chemistry include:
- Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral properties against various pathogens.
Case Study : A derivative synthesized from this compound showed significant inhibition of viral replication in vitro, suggesting potential as a lead compound for drug development .
Polymer Science
In polymer chemistry, this compound can be utilized for:
- Functionalization of Polymers : It can be employed to introduce ethynyl groups into polymer backbones, enhancing their properties.
Data Table: Polymer Functionalization
| Polymer Type | Method Used | Yield (%) | Properties Enhanced |
|---|---|---|---|
| Polyethylene | Radical polymerization | 75 | Increased thermal stability |
| Polystyrene | Click chemistry | 82 | Improved mechanical strength |
Mechanism of Action
The mechanism by which (4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, altering the activity of these targets and influencing biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Dioxolane Ring
Hydroxymethyl Derivatives
- Solketal (4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane): Structure: Contains a hydroxymethyl (-CH2OH) group at the 4-position. Properties: Polar due to the hydroxyl group; acts as a bio-based solvent with high octane ratings (ON ~ 100) in fuel additives. The OH-group enhances antiknock performance, but methylation of this group drastically reduces ON . Applications: Used in green chemistry for glycerol valorization and as a gasoline oxygenate .
Benzyloxymethyl Derivatives
- (R)-4-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane: Structure: Features a benzyloxymethyl (-CH2OBn) group. Properties: Improved lipophilicity compared to solketal, facilitating use in hydrophobic reaction environments. The benzyl group enables deprotection strategies (e.g., hydrogenolysis) for introducing hydroxyl groups . Applications: Intermediate in glycosylation reactions and chiral ligand synthesis .
Ethynyl Derivatives
- (4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane :
- Structure : Ethynyl group provides a terminal alkyne for click chemistry.
- Properties : Ethynyl’s sp-hybridized carbon enables regioselective reactions (e.g., iodination to form (S,E)-4-(2-iodovinyl)-dioxolane) .
- Applications : Key precursor in synthesizing vinylic ethers and chiral epoxides for anticancer agents .
Biological Activity
(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane is an organic compound notable for its unique structural features and potential biological applications. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its applications in drug development and other scientific fields.
Chemical Structure and Properties
The compound is characterized by an ethynyl group attached to a dioxolane ring, which contributes to its reactivity and biological properties. Its molecular formula is CHO with a molecular weight of 154.16 g/mol.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions that alter the activity of these targets, influencing key biological pathways. This compound's mechanism may include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic processes.
- Receptor Modulation: It could act as a modulator of receptor activity, potentially affecting signaling pathways.
Biological Activity Overview
Recent studies have highlighted the antibacterial and antifungal activities of 1,3-dioxolane derivatives, including this compound. The following sections summarize key findings related to its biological activity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. A study demonstrated that derivatives of 1,3-dioxolanes showed excellent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 625 - 1250 | Staphylococcus aureus |
| This compound | 625 | Enterococcus faecalis |
| Other derivatives | Varying values | Pseudomonas aeruginosa, Staphylococcus epidermidis |
This table summarizes the minimum inhibitory concentration (MIC) values for selected bacterial strains.
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against Candida albicans. Studies have reported that many synthesized dioxolanes exhibit potent antifungal properties.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Significant | Candida albicans |
| Other derivatives | Excellent | Various fungi |
Case Studies
A notable case study involved the synthesis and evaluation of various 1,3-dioxolanes for their biological activities. The study found that compounds with specific substituents exhibited enhanced antibacterial and antifungal activities compared to their racemic counterparts.
Key Findings:
- Synthesis Efficiency: Compounds were synthesized using salicylaldehyde and diols with high yields.
- Activity Spectrum: Most compounds demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Enantiomeric Effects: Enantiomerically pure compounds often displayed superior biological activity compared to racemic mixtures.
Q & A
Q. What are the established synthetic routes for (4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane, and what are their key steps?
The compound is typically synthesized from (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, a commercially available chiral precursor. Key steps include:
- Alkynylation : Reaction with propargyl bromide or similar reagents in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., NaH) to introduce the ethynyl group .
- Purification : Flash chromatography or silica gel column chromatography to isolate the product, followed by solvent removal under reduced pressure .
- Validation : NMR (¹H/¹³C) and GC-MS analysis to confirm structure and purity .
Q. How is the enantiomeric purity of this compound validated?
Chiral purity is assessed via:
- Chiral HPLC : Using columns with chiral stationary phases (e.g., cellulose-based) to separate enantiomers.
- Optical Rotation : Comparison of experimental specific rotation values with literature data for the (4R)-configured compound .
- NMR with Chiral Shift Reagents : Addition of europium-based reagents to induce diastereomeric splitting in proton signals .
Q. What safety protocols are critical during synthesis?
- Hazard Mitigation : Use of gloves, goggles, and fume hoods to avoid skin/eye contact with intermediates like sodium hydride or halogenated reagents .
- Waste Management : Segregation of organic solvents and halogenated byproducts for professional disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and enantioselectivity?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, base strength) to identify optimal conditions. For example, higher NaH stoichiometry (1.5 equiv) in DMF improves alkynylation efficiency .
- Catalyst Screening : Evaluation of phase-transfer catalysts or chiral auxiliaries to enhance stereochemical control .
- Real-Time Monitoring : In-line FTIR or Raman spectroscopy to track reaction progress and minimize side reactions .
Q. How should researchers resolve contradictions in spectral data during characterization?
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT-calculated chemical shifts) to confirm assignments .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula accuracy (e.g., observed vs. calculated mass for C₈H₁₀O₂) .
- X-ray Crystallography : Resolve ambiguous stereochemistry by determining crystal structures of derivatives (e.g., iodophenyl analogs) .
Q. What strategies mitigate side reactions during alkynylation?
- Temperature Control : Maintaining reactions at 0–25°C to suppress propargyl-allenyl isomerization .
- Protecting Groups : Use of acid-labile groups (e.g., trityl) to shield reactive sites during synthesis .
- Byproduct Trapping : Addition of molecular sieves or scavengers to sequester water or excess base .
Q. How can the compound’s stability under different storage conditions be evaluated?
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity, or light, then monitor decomposition via TLC or HPLC .
- Radical Scavengers : Test additives (e.g., BHT) to prevent oxidative degradation of the ethynyl group .
Methodological Tables
Table 1: Key Synthetic Parameters from Literature
| Parameter | ||
|---|---|---|
| Solvent | THF | DMF |
| Base | KOtBu | NaH |
| Yield | 65% | 59% |
| Purification | Flash chromatography | Silica gel column |
Table 2: Analytical Data Comparison
| Technique | Observed Data | Reference Data |
|---|---|---|
| ¹H NMR (δ, ppm) | 4.85 (d, J=2.4 Hz) | 4.83 (d, J=2.5 Hz) |
| ¹³C NMR (δ, ppm) | 97.5 (C≡CH) | 97.3 (C≡CH) |
| GC-MS (m/z) | 154 [M]⁺ | 154 [M]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
